Ceftaroline Fosamil Impurity 8

Description

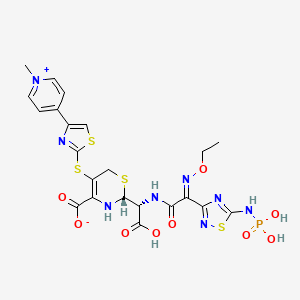

Structure

3D Structure

Properties

Molecular Formula |

C22H23N8O9PS4 |

|---|---|

Molecular Weight |

702.7 g/mol |

IUPAC Name |

(2R)-2-[(R)-carboxy-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]methyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate |

InChI |

InChI=1S/C22H23N8O9PS4/c1-3-39-27-14(16-26-21(44-29-16)28-40(36,37)38)17(31)24-15(20(34)35)18-25-13(19(32)33)12(9-41-18)43-22-23-11(8-42-22)10-4-6-30(2)7-5-10/h4-8,15,18,25H,3,9H2,1-2H3,(H5-,24,26,28,29,31,32,33,34,35,36,37,38)/b27-14+/t15-,18+/m0/s1 |

InChI Key |

FQDSGIXBDUKZAM-MUQLRRKTSA-N |

Isomeric SMILES |

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@@H]([C@@H]2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)O |

Canonical SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)O |

Origin of Product |

United States |

Nomenclature and Structural Elucidation of Ceftaroline Fosamil Impurity 8

Systematic Chemical Nomenclature of Impurity 8

The formal name for Ceftaroline (B109729) Fosamil Impurity 8 under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is (R)-2-((R)-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)(carboxy)methyl)-5-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-3,6-dihydro-2H-1,3-thiazine-4-carboxylate. chemicea.com This nomenclature precisely describes the complex arrangement of its atoms and functional groups, including its specific stereochemistry. The name indicates a structural modification from the parent molecule, Ceftaroline, specifically the opening of the beta-lactam ring to form a dihydrothiazine ring structure.

Molecular Formula and Molecular Weight Considerations

The elemental composition and mass of Ceftaroline Fosamil Impurity 8 are fundamental to its identification. The compound is defined by a specific molecular formula and corresponding molecular weight, which are key parameters in analytical chemistry. tlcstandards.comsincopharmachem.com

| Parameter | Value | Source(s) |

| CAS Number | 1286218-70-9 | tlcstandards.comsincopharmachem.com |

| Molecular Formula | C₂₂H₂₂N₈O₆S₄ | tlcstandards.comsincopharmachem.comcymitquimica.com |

| Molecular Weight | 622.73 g/mol | tlcstandards.comsincopharmachem.comcymitquimica.com |

This interactive table summarizes the core molecular data for this compound.

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, High-Resolution Mass Spectrometry)

While specific spectral data for this compound is not widely published, its structural confirmation would rely on a combination of advanced spectroscopic methods. These techniques are standard in the pharmaceutical industry for the elucidation of active ingredients and their impurities. synzeal.comeuropa.eu

High-Resolution Mass Spectrometry (HRMS): This technique would be essential to confirm the molecular formula of Impurity 8. By providing a highly accurate mass measurement, HRMS can validate the elemental composition of C₂₂H₂₂N₈O₆S₄, distinguishing it from other potential impurities with similar nominal masses. Tandem mass spectrometry (MS/MS) would further be used to analyze the fragmentation patterns of the molecule, offering clues about its substructures, similar to the analysis performed on the parent compound, Ceftaroline fosamil. researchgate.netjapsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C (carbon) NMR spectroscopy are indispensable for piecing together the molecular skeleton. NMR spectra would reveal the connectivity of atoms by showing the chemical environment of each hydrogen and carbon atom. For a complex structure like Impurity 8, two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) would be employed to establish the precise bonding arrangement and confirm the proposed dihydrothiazine ring structure resulting from the beta-lactam cleavage.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For Impurity 8, the IR spectrum would be expected to show characteristic absorption bands for amine (N-H), carboxylate (C=O), imine (C=N), and ether (C-O) functional groups, which are all part of its structure as indicated by its systematic name. Fourier transform near-infrared (FT-NIR) spectroscopy has been noted as a technique sensitive to molecular variations and potential impurities in lots of the parent drug, Ceftaroline fosamil. contactincontext.org

Stereochemical Aspects of Impurity 8, if Applicable

Stereochemistry is a critical aspect of this impurity's structure and is explicitly defined in its IUPAC name. chemicea.com The parent molecule, Ceftaroline fosamil, contains two chiral centers in its beta-lactam core with a specific (6R,7R) configuration, and its oxime side chain has a (Z) configuration, which are crucial for its antibacterial activity. tga.gov.au

For Impurity 8, the nomenclature specifies the following stereoisomerism:

(R)-2-...: This indicates the stereocenter at the second position of the dihydrothiazine ring has an 'R' configuration.

...((R)-((Z)-...acetamido)(carboxy)methyl)...: This part of the name defines two additional stereochemical features. The chiral center on the methyl group attached to the thiazine (B8601807) ring has an 'R' configuration. Furthermore, the ethoxyimino group maintains the (Z) configuration, which is also present in the parent drug.

The retention of the (Z)-oxime configuration and the defined 'R' configurations at the other chiral centers are key identifiers for this specific impurity. The determination and control of the stereochemistry are vital, as different stereoisomers can have different chemical and biological properties.

Origin and Formation Mechanisms of Ceftaroline Fosamil Impurity 8

Process-Related Impurities in Ceftaroline (B109729) Fosamil Synthesis

Impurities that arise during the manufacturing process are known as process-related impurities. veeprho.com These can include unreacted starting materials, intermediates from various synthetic steps, by-products from side reactions, and residual reagents or solvents. veeprho.comfda.gov The synthesis of Ceftaroline fosamil is a complex, multi-step process, creating multiple opportunities for the formation of such impurities. ontosight.aiunipv.it

The synthesis of Ceftaroline fosamil begins with a readily available fermented cephalosporin (B10832234) starting material, which then undergoes numerous synthetic steps. tga.gov.au The core structure is built up through the formation of the cephalosporin nucleus, followed by the attachment of specific side chains that are crucial for its antibacterial activity. ontosight.ai

Key intermediates in the synthesis include a 7-Aminocephalosporanic Acid (7-ACA) derivative, which forms the β-lactam backbone, and various side-chain precursors like (Z)-2-(Ethoxyimino)-2-(5-phosphonoamino-1,2,4-thiadiazol-3-yl)acetic acid and 4-(1-Methylpyridin-4-yl)-1,3-thiazole-2-thiol. Incomplete reactions or side reactions at any stage can lead to the presence of these intermediates or related by-products in the final API. veeprho.com For instance, by-products can form during the esterification of the phosphono group. veeprho.com Specific process impurities that have been identified and are controlled include dimer, Δ3 isomers, and 7-epimers of Ceftaroline. google.com While these process-related impurities are monitored, the structure of Impurity 8, featuring a cleaved β-lactam ring, strongly indicates it is not a synthetic precursor but rather a product of degradation.

| Impurity Type | Description and Examples | Source Reference(s) |

|---|---|---|

| Intermediates | Unreacted starting materials or intermediates from the multi-step synthesis, such as 7-ACA derivatives. | veeprho.com |

| By-products | Compounds formed from side reactions during synthesis, such as by-products from phosphono group esterification or the formation of dimers and isomers (e.g., Δ3 isomer, 7-epimer). | veeprho.comgoogle.com |

| Reagent-Derived | Residual reagents used in the synthesis, such as coupling agents or methylating agents. | |

| Solvent-Related | Residual solvents used during the reaction or purification steps, such as acetone, acetonitrile (B52724), or ethyl acetate (B1210297). | veeprho.com |

Degradation Pathways and Products of Ceftaroline Fosamil

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical stability of a drug substance. nih.gov Ceftaroline fosamil has been subjected to various stress conditions, including hydrolysis, oxidation, and photolysis, to determine its degradation pathways. nih.govjapsonline.comresearchgate.net These studies reveal that the molecule is susceptible to degradation under several conditions, with hydrolysis being a primary pathway. japsonline.comtga.gov.au

The most significant degradation pathway for cephalosporins, including Ceftaroline, is the hydrolysis of the four-membered β-lactam ring. tga.gov.au This reaction leads to the formation of a microbiologically inactive, open-ring metabolite. tga.gov.aunih.gov This specific degradation product is referred to as Ceftaroline M-1. tga.gov.au The chemical structure of Ceftaroline Fosamil Impurity 8 is consistent with such a ring-opened product, making hydrolysis the most probable mechanism of its formation. chemicea.com

Forced degradation studies have confirmed the susceptibility of Ceftaroline fosamil to hydrolysis, particularly under basic conditions. One study found that Ceftaroline fosamil was stable under acidic stress (1N HCl) but unstable in a basic medium (1N NaOH), which facilitates the cleavage of the β-lactam ring. japsonline.com Another study also reported instability in NaOH (0.1 M and 0.01M). researchgate.net The prodrug, Ceftaroline fosamil, is designed to be converted in the body to the active form, ceftaroline, by plasma phosphatases; this active form is then subject to hydrolysis. tga.gov.aunih.gov

The stability of Ceftaroline fosamil under oxidative stress has been investigated, with some conflicting findings. One study reported that the compound was unstable when exposed to hydrogen peroxide. researchgate.net However, a different study using 3% hydrogen peroxide found no degradation, indicating stability under those specific oxidative conditions. japsonline.com This suggests that the susceptibility to oxidation may depend on the precise conditions, such as the concentration of the oxidizing agent and temperature. While oxidation can occur, it is not considered the primary pathway for the formation of Impurity 8.

Exposure to light is another factor that can cause the degradation of Ceftaroline fosamil. Forced decomposition studies have shown that the compound is highly sensitive to photodegradation. nih.gov Analysis of solutions exposed to photolytic stress revealed the formation of at least eight unknown degradation products, indicating a complex degradation pattern upon exposure to light. nih.gov Further studies specified that the drug was unstable under UVC light but appeared stable when exposed to UVA light. researchgate.netufrgs.br This sensitivity highlights the need for protection from light during storage to prevent the formation of photolytic degradants.

| Stress Condition | Method/Reagent | Observed Outcome | Source Reference(s) |

|---|---|---|---|

| Hydrolytic (Basic) | 1N NaOH | Unstable; degradation observed. | japsonline.com |

| 0.1 M and 0.01M NaOH | Unstable. | researchgate.netufrgs.br | |

| Hydrolytic (Acidic) | 1N HCl / 0.1M HCl | Stable; no degradation observed. | japsonline.comresearchgate.netufrgs.br |

| Oxidative | 3% H₂O₂ | Stable. | japsonline.com |

| Hydrogen Peroxide | Unstable. | researchgate.netufrgs.br | |

| Photolytic | General Photolysis | High sensitivity; multiple degradation products formed. | nih.gov |

| UVA / UVC Light | Stable under UVA light; unstable under UVC light. | researchgate.netufrgs.br | |

| Thermal | 70°C / 40-60°C | Unstable; degradation observed. | japsonline.comresearchgate.netufrgs.br |

Thermal Degradation Characteristics

Ceftaroline fosamil exhibits susceptibility to thermal degradation, a characteristic that influences its stability and shelf-life. Studies have shown that the amorphous form of ceftaroline fosamil is particularly unstable, with significant degradation observed even at refrigerated temperatures. For instance, the amorphous free form of TAK-599 (ceftaroline fosamil) was found to be unstable, with the residual percentage dropping below 90% after four weeks of storage at 8°C. scispace.com The primary degradation product identified under these conditions was T-91825, the active form of the drug. scispace.com

Forced degradation studies have further elucidated the thermal lability of ceftaroline fosamil. When subjected to a temperature of 60°C, the residual content of ceftaroline fosamil decreased to approximately 14% after 90 minutes. tandfonline.com This rapid degradation underscores the sensitivity of the compound to elevated temperatures. Research has also indicated that thermal degradation at 60°C follows second-order kinetics. researchgate.net The activation energy for the degradation process is influenced by the crystallinity of the material, with lower crystallinity batches exhibiting lower activation energies and, consequently, a higher susceptibility to degradation with less temperature dependency. scispace.com

The following table summarizes the findings on the thermal degradation of ceftaroline fosamil under various conditions:

| Temperature | Duration | Residual Ceftaroline Fosamil | Degradation Kinetics | Primary Degradation Product | Reference |

| 8°C | 4 weeks | < 90% (amorphous form) | Not specified | T-91825 | scispace.com |

| 60°C | 90 minutes | ~14% | Second-order | Ceftaroline (active form) | tandfonline.comresearchgate.net |

| 40°C, 50°C, 60°C | Not specified | Degradation observed | Influenced by crystallinity | Not specified | scispace.com |

pH-Dependent Degradation Profiles, particularly in Basic Medium

The stability of ceftaroline fosamil is significantly influenced by the pH of its environment. While it demonstrates relative stability in acidic to neutral conditions, it is notably unstable in basic media. researchgate.net The prodrug, ceftaroline fosamil, undergoes hydrolysis to its active form, ceftaroline, and this conversion is pH-dependent. The compound is most stable around pH 7. scispace.com

In forced degradation studies, ceftaroline fosamil has shown susceptibility to degradation in alkaline conditions. When exposed to 0.1 M sodium hydroxide (B78521) (NaOH), significant degradation occurs within a short period of 5 minutes. tandfonline.com This highlights the compound's instability in a basic medium. researchgate.net The degradation in alkaline solutions is a critical factor, as it can lead to the formation of various degradation products. tandfonline.com

The table below outlines the pH-dependent degradation characteristics of ceftaroline fosamil:

| pH Condition | Reagent | Reaction Time | Stability | Reference |

| Acidic | 0.1 M HCl | 2 hours | Stable | tandfonline.com |

| Basic | 0.1 M NaOH | 5 minutes | Unstable | tandfonline.comresearchgate.net |

| Neutral (pH 7) | Buffer solution | 24 hours | >95% residual at 25°C | scispace.com |

Identification of Specific Degradation Products Associated with Impurity 8

The degradation of ceftaroline fosamil under various stress conditions, including thermal and pH-related degradation, leads to the formation of several related substances. One of these is designated as this compound. While the precise pathways leading to the formation of every impurity are complex and often interconnected, the presence of Impurity 8 is a notable consequence of the degradation of the parent molecule.

Forced degradation studies have been instrumental in identifying the spectrum of degradation products. Under thermal stress and in basic solutions, ceftaroline fosamil degrades to form multiple products. tandfonline.comnih.gov Among the identified degradation products are those resulting from the hydrolysis of the β-lactam ring and modifications to the side chains. tandfonline.com

This compound has been chemically identified as (R)-2-((R)-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)(carboxy)methyl)-5-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-3,6-dihydro-2H-1,3-thiazine-4-carboxylate. chemicea.com This structure indicates a modification from the parent ceftaroline fosamil molecule.

The following table lists some of the identified degradation products of ceftaroline fosamil, including Impurity 8, and their molecular formulas.

| Compound Name | CAS Number | Molecular Formula | Reference |

| Ceftaroline Fosamil | 229016-73-3 | C22H21N8O8PS4 | kmpharma.in |

| This compound | 1286218-70-9 | C22H22N8O6S4 | chemicea.comkmpharma.in |

| Ceftaroline (T-91825) | Not Available | Not Available | scispace.com |

| Ceftaroline M-1 | Not Available | Not Available | tga.gov.au |

| Degradation Product (m/z 303) | Not Available | Not Available | nih.gov |

| Degradation Product (m/z 337) | Not Available | Not Available | nih.gov |

| Degradation Product (m/z 442) | Not Available | Not Available | nih.gov |

| Degradation Product (m/z 483) | Not Available | Not Available | nih.gov |

| Degradation Product (m/z 543) | Not Available | Not Available | nih.gov |

Advanced Analytical Methodologies for Detection, Quantification, and Characterization of Ceftaroline Fosamil Impurity 8

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to separating impurities from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust, stability-indicating HPLC method is a critical first step. For Ceftaroline (B109729) fosamil and its impurities, this typically involves reversed-phase HPLC. A study on the related substances of Ceftaroline fosamil utilized a method that could form the basis for the separation of Impurity 8. Key parameters in such a method would include:

| Parameter | Typical Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Ammonium (B1175870) acetate (B1210297) buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | A time-programmed gradient elution is employed to resolve all impurities. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 243 nm |

| Column Temperature | 30 °C |

This table represents a typical HPLC method for Ceftaroline fosamil and its related substances and would be a starting point for optimizing the separation of Impurity 8.

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

UPLC offers significant advantages over HPLC in terms of speed, resolution, and sensitivity, making it highly suitable for impurity profiling. A validated UPLC method for Ceftaroline fosamil would provide a rapid and efficient means of monitoring Impurity 8. The parameters for a UPLC method would be adapted from existing methods for the API:

| Parameter | Typical Conditions |

| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-5 µL |

| Column Temperature | 40 °C |

This table outlines typical UPLC conditions for Ceftaroline fosamil that could be adapted for the analysis of Impurity 8.

Selection of Stationary and Mobile Phases for Impurity Separation

The choice of stationary and mobile phases is critical for achieving the desired separation.

Stationary Phase : C18 (octadecylsilyl) columns are the most common choice for reversed-phase chromatography of cephalosporins due to their hydrophobicity, which allows for good retention and separation of the polar API from its less polar or similarly polar impurities.

Mobile Phase : A combination of an aqueous buffer and an organic modifier is standard. The buffer (e.g., ammonium acetate or phosphate) controls the pH, which is crucial for the ionization state of the analytes and thus their retention. The organic modifier (e.g., acetonitrile or methanol) is varied in a gradient to elute compounds with different polarities. For UPLC methods, formic acid is often used as a mobile phase additive as it is volatile and compatible with mass spectrometry.

Mass Spectrometric Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of impurities. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for impurity analysis.

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)

ESI-QTOF-MS is a high-resolution mass spectrometry (HRMS) technique ideal for the identification and characterization of unknown impurities. Forced degradation studies of Ceftaroline fosamil have employed LC-ESI-QTOF-MS to identify degradation products. This technique would be applied to Impurity 8 to:

Obtain Accurate Mass Measurement : Determine the elemental composition of the impurity with high accuracy.

Elucidate the Molecular Formula : Confirm the molecular formula of Impurity 8.

Perform Fragmentation Studies : By inducing fragmentation of the molecule, the structure of the impurity can be pieced together and compared to the parent drug to understand how it was formed.

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)

For quantitative analysis, tandem mass spectrometry (MS/MS) is the method of choice due to its high selectivity and sensitivity. A UPLC-MS/MS method has been developed for the quantification of Ceftaroline fosamil and would be adapted for Impurity 8.

Tandem Mass Spectrometry (MS/MS) : In an MS/MS experiment, a specific precursor ion (the molecular ion of Impurity 8) is selected, fragmented, and a specific product ion is monitored. This process provides a high degree of certainty in the identification of the analyte.

Multiple Reaction Monitoring (MRM) : MRM is a highly sensitive and selective quantitative technique performed on a triple quadrupole mass spectrometer. It involves monitoring a specific precursor-to-product ion transition. For Impurity 8, a specific MRM transition would be established and used for its quantification in drug substance and product samples.

| Technique | Application for Impurity 8 |

| ESI-QTOF-MS | Structural elucidation and confirmation of elemental composition. |

| MS/MS | Qualitative identification and structural confirmation. |

| MRM | Highly sensitive and selective quantification. |

This table summarizes the application of different mass spectrometric techniques for the analysis of Ceftaroline Fosamil Impurity 8.

Hyphenated Techniques in Impurity Analysis (e.g., LC-DAD, LC-MS/MS, UPLC-MS/MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of pharmaceutical impurities. These techniques offer high selectivity and sensitivity, which are crucial for identifying and quantifying trace-level impurities in complex matrices.

Liquid Chromatography with Diode Array Detection (LC-DAD) is a widely used technique for the analysis of Ceftaroline Fosamil and its related substances. An LC-DAD method can be developed to separate Ceftaroline Fosamil from its degradation products and impurities. nih.gov The diode array detector allows for the monitoring of absorbance at multiple wavelengths simultaneously, which aids in the identification and purity assessment of the separated components. nih.gov For instance, a developed HPLC-DAD method for Ceftaroline Fosamil utilized a detection wavelength of 243 nm to identify and determine degradation products. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provide even greater specificity and sensitivity for impurity analysis. These techniques are particularly valuable for the structural elucidation of unknown impurities and for quantifying them at very low levels. japsonline.comresearchgate.net An LC-MS/MS method can be seamlessly integrated with an existing LC-DAD method to correlate results and provide more comprehensive characterization of detected signals. nih.gov UPLC-MS/MS, with its use of smaller particle size columns, offers faster analysis times and improved resolution. japsonline.comresearchgate.net A UPLC-MS/MS method developed for Ceftaroline Fosamil utilized a triple quadrupole mass detector and electrospray ionization (ESI) in the positive mode with multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity. japsonline.comresearchgate.netresearchgate.net This allows for the precise measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the identity of the impurity.

Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are often analyzed using these hyphenated techniques to identify potential degradation products, including Impurity 8. nih.govjapsonline.com Such studies have revealed that Ceftaroline Fosamil is particularly sensitive to photodegradation and thermolysis. nih.gov

Method Validation Parameters for Impurity Analysis

The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. For impurity analysis, this involves demonstrating the method's selectivity, specificity, linearity, range, limits of detection and quantification, precision, accuracy, and robustness.

Selectivity and specificity are crucial to ensure that the analytical method can accurately measure the impurity of interest without interference from the API, other impurities, or matrix components. In the context of this compound, the method must be able to resolve its chromatographic peak from the peak of Ceftaroline Fosamil and other related substances. researchgate.net This is typically demonstrated by analyzing blank samples, samples spiked with the impurity, and samples containing the API and all potential impurities. japsonline.com The absence of interfering peaks at the retention time of Impurity 8 in the blank and the ability to separate it from other components confirms the method's specificity. researchgate.netjapsonline.com For example, a UPLC-MS/MS method demonstrated specificity by showing no interference from the blank at the retention time of Ceftaroline Fosamil. japsonline.comresearchgate.net

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range of quantification is the concentration interval over which the method is shown to be linear, accurate, and precise. For impurity quantification, this range typically covers from the reporting threshold to 120% of the specification limit for the impurity. researchgate.net

A typical validation study for an HPLC method for Ceftaroline Fosamil might establish a linearity range of 40 to 120 μg/mL with a correlation coefficient (r²) of 0.9999. researchgate.net Another RP-HPLC method showed linearity in the range of 25 to 125 ppm. researchgate.net For a more sensitive UPLC-MS/MS method, linearity was established over a range of 100–1,500 ng/ml. japsonline.com

Table 1: Example Linearity Data for an Analytical Method

| Parameter | Result |

|---|---|

| Linearity Range | 25 - 125 µg/mL researchgate.net |

This table presents example data and may not be specific to Impurity 8.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net These are critical parameters for impurity methods, as they define the lower limits of the method's capability.

LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. japsonline.com For an HPLC-DAD method for Ceftaroline Fosamil, LOD and LOQ values were reported as 0.15 μg/mL and 0.5 μg/mL, respectively. nih.gov A more sensitive UPLC-MS/MS method for Ceftaroline Fosamil reported an LOD of 30 ng/ml and an LOQ of 100 ng/ml. japsonline.comresearchgate.net An RP-HPLC method determined the LOD and LOQ for Ceftaroline Fosamil to be 0.80 µg/ml and 2.0 µg/ml, respectively. researchgate.net

Table 2: Example LOD and LOQ Values

| Method | LOD | LOQ |

|---|---|---|

| HPLC-DAD nih.gov | 0.15 µg/mL | 0.5 µg/mL |

| UPLC-MS/MS japsonline.comresearchgate.net | 30 ng/mL | 100 ng/mL |

This table presents example data from different methods for Ceftaroline Fosamil and may not be specific to Impurity 8.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). For an RP-HPLC method for Ceftaroline Fosamil, the method precision was found to be below 0.85% RSD. researchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the impurity recovered is calculated. For an HPLC method, the percentage recovery of the active pharmaceutical ingredient was found to be in the range of 99.5% to 100.2%. researchgate.net

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For a chromatographic method, these variations might include changes in flow rate, column temperature, and mobile phase composition. japsonline.com The robustness of a method is demonstrated if the results remain within acceptable criteria despite these minor changes. researchgate.net

Table 3: Example Method Validation Parameters

| Parameter | Acceptance Criteria | Example Finding |

|---|---|---|

| Precision (%RSD) | ≤ 2% | < 0.85% researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 100.2% researchgate.net |

This table presents example data and may not be specific to Impurity 8.

Utilization of Reference Standards for Analytical Method Development and Validation

Reference standards are highly purified compounds that are used as a benchmark for identity, purity, and potency in analytical tests. The availability of a well-characterized reference standard for this compound is crucial for the development and validation of analytical methods. chemwhat.comsynzeal.com

The reference standard for Impurity 8 is used to:

Confirm the identity of the impurity peak in a chromatogram by comparing its retention time and/or mass spectrum.

Develop and optimize the analytical method to ensure adequate separation and detection of the impurity. synzeal.comclearsynth.com

Prepare calibration curves for the accurate quantification of the impurity.

Perform method validation studies , including specificity, linearity, accuracy, and LOQ/LOD determination. synzeal.comsynzeal.comclearsynth.com

Pharmaceutical reference standards for Ceftaroline Fosamil and its impurities are available from various suppliers and are essential for quality control, ANDA and DMF filing, and stability studies. synzeal.com These standards are typically supplied with a comprehensive certificate of analysis that includes characterization data to meet regulatory compliance. synzeal.com The use of these standards ensures the reliability and accuracy of the analytical data generated for impurity control.

Traceability of Analytical Standards to Pharmacopeial Requirements (USP, EP)

The robust quality control of pharmaceutical products necessitates that all analytical measurements are accurate, reliable, and traceable to recognized standards. For impurities like this compound, ensuring the traceability of its analytical standard to pharmacopeial requirements, as set forth by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is a critical aspect of regulatory compliance and product safety. This is achieved through a hierarchical system of reference standards.

Primary reference standards from officially recognized sources, such as the USP and EP, are considered the highest authority and are used without further testing if stored correctly. edqm.eu However, when a specific pharmacopeial reference standard for an impurity like this compound is not available, a different approach to establish traceability is required. In such instances, in-house or secondary reference standards are developed and qualified. edqm.eupharmtech.com

The traceability of these secondary standards must be demonstrably linked to a primary reference standard. edqm.eu This is typically accomplished by comparing the in-house standard against a primary standard of the main active pharmaceutical ingredient (API), in this case, Ceftaroline Fosamil, or a well-characterized, highly purified batch of the impurity itself, which then serves as the primary in-house standard. edqm.euveeprho.com

The establishment of a primary in-house reference standard for this compound involves a comprehensive characterization process to confirm its identity and purity. This process includes a battery of analytical tests.

Table 1: Characterization of a Primary In-house Reference Standard for this compound

| Analytical Technique | Purpose | Acceptance Criteria |

| Identity Confirmation | ||

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. | Consistent with the proposed structure of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To elucidate the chemical structure and confirm the identity. | Spectral data corresponds to the assigned structure. |

| Infrared (IR) Spectroscopy | To obtain a characteristic fingerprint of the molecule. | The IR spectrum is consistent with the known functional groups. |

| Purity Assessment | ||

| High-Performance Liquid Chromatography (HPLC) | To determine the purity and quantify any other impurities. | Purity should be as high as reasonably possible, typically >95%. |

| Residual Solvent Analysis (e.g., Gas Chromatography) | To quantify any remaining solvents from the synthesis process. | Levels must be within the limits specified by ICH guidelines. pharmtech.com |

| Water Content (e.g., Karl Fischer Titration) | To determine the amount of water present. | The water content must be accurately determined and reported. |

| Residue on Ignition/Sulphated Ash | To determine the content of inorganic impurities. | Within specified limits, indicating low levels of inorganic matter. |

Once the primary in-house standard is thoroughly characterized and its purity is assigned, it can be used to qualify secondary or working standards. These working standards are then used for routine analytical testing, such as in the quantification of this compound in drug substance and product batches. The traceability is documented through a Certificate of Analysis (CoA) for the reference standard, which details its identity, purity, and the methods used for its characterization.

The analytical methods used for the detection and quantification of this compound, such as HPLC-DAD and LC-MS/MS, must be validated according to International Council for Harmonisation (ICH) guidelines. nih.govjapsonline.comresearchgate.net This validation ensures that the method is accurate, precise, specific, and robust for its intended purpose. The use of a well-characterized and traceable reference standard is a cornerstone of this validation process.

Table 2: Pharmacopeial Traceability Pathway for this compound

| Standard Type | Source | Role | Traceability Link |

| Primary Pharmacopeial Standard | USP/EP | Not available for this compound. | N/A |

| Primary In-house Standard | Synthesized and extensively characterized material of high purity. edqm.eu | Serves as the primary reference point in the absence of a pharmacopeial standard. | Characterization data establishes its identity and purity. |

| Secondary (Working) Standard | A batch of the impurity qualified against the primary in-house standard. edqm.eu | Used for routine quality control analysis. | Direct comparison to the primary in-house standard. |

| Analytical Results | Laboratory measurements of this compound in samples. | Ensure product quality and safety. | Traceable to the secondary standard, and by extension, to the primary in-house standard. |

Control Strategies and Mitigation in Pharmaceutical Manufacturing for Ceftaroline Fosamil Impurity 8

Impurity Profiling and Specification Setting in Drug Substance and Product

Impurity profiling is the systematic identification, characterization, and quantification of impurities present in a drug substance and the finished product. For Ceftaroline (B109729) Fosamil, potential impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions during storage. clearsynth.com The process begins with the characterization of all related substances, including Ceftaroline Fosamil Impurity 8, which is chemically identified as (R)-2-((R)-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)(carboxy)methyl)-5-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-3,6-dihydro-2H-1,3-thiazine-4-carboxylate. chemwhat.com

Regulatory bodies require that impurities in new drug substances be controlled by setting clear specifications. fda.govfda.gov In the case of Ceftaroline Fosamil, manufacturers have identified and control nine specific impurities in the drug substance specifications. tga.gov.au The limits for these impurities are established based on international guidelines. For any impurity that exceeds the established qualification threshold, a thorough toxicological evaluation is required to justify the proposed limit. tga.gov.au This ensures that the levels of impurities like Impurity 8 in the final product are well below any concentration that could pose a safety risk.

Specifications for the drug product include tests for appearance, potency, moisture, and both individual and total impurities. fda.gov These specifications are supported by extensive stability data to ensure the product remains within acceptable limits throughout its proposed shelf life. fda.gov

Table 1: Example of ICH Q3A/B Impurity Thresholds This interactive table outlines the standard thresholds from the International Conference on Harmonisation (ICH) that guide the setting of specifications for impurities.

| Threshold Type | Drug Substance (ICH Q3A) (Maximum Daily Dose ≤ 2g/day) | Drug Product (ICH Q3B) (Maximum Daily Dose ≤ 1g/day) |

| Reporting Threshold | 0.05% | 0.1% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.2% or 2.0 mg per day intake (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.5% or 5.0 mg per day intake (whichever is lower) |

Optimization of Manufacturing Processes to Minimize Impurity Formation

A key strategy for controlling impurities is to optimize the manufacturing process to prevent their formation. The synthesis of Ceftaroline Fosamil is a multi-step process, typically involving seven synthetic stages starting from a fermented cephalosporin (B10832234) raw material. tga.gov.au Each step presents a potential for impurity generation.

To minimize the formation of substances like this compound, manufacturers implement strict controls over critical process parameters. These can include:

pH Control: Maintaining a specific pH range during reactions is crucial to prevent the degradation of the β-lactam ring, a common pathway for impurity formation in cephalosporins.

Temperature Regulation: Conducting reactions at low temperatures can help control the formation of certain isomers and other temperature-sensitive byproducts.

Atmosphere Control: Excluding oxygen by sparging with inert gases like nitrogen can prevent the oxidation of sensitive functional groups, such as thiols.

Purification and Refining: Advanced refining methods are employed to effectively remove impurities from the crude Ceftaroline Fosamil product, ensuring the final API meets the required purity standards. google.com

By carefully designing and controlling the synthesis and purification processes, the levels of all related substances, including Impurity 8, are kept to a minimum in the final drug substance.

Application of Stability-Indicating Analytical Methods in Quality Control and Release

To ensure the quality of each batch, robust analytical methods are required for both release testing and stability studies. Stability-indicating analytical methods (SIAMs) are crucial as they are specifically designed to separate and quantify the API from its potential degradation products and process impurities. japsonline.comresearchgate.net

Several validated high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed for Ceftaroline Fosamil. japsonline.comresearchgate.netjapsonline.compsu.edu These methods are validated for specificity, linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net Forced degradation studies are a key part of developing a SIAM, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential impurities. researchgate.netjapsonline.compsu.edu The analytical method must be able to resolve the intact drug from these degradants. For example, studies have shown that Ceftaroline Fosamil is stable under acidic, oxidative, and thermal stress but degrades in basic conditions, and the analytical methods can effectively separate the resulting degradants. japsonline.comresearchgate.netjapsonline.com

The use of these validated methods in routine quality control ensures that every batch of Ceftaroline Fosamil released for clinical use meets the stringent specifications for purity and impurity levels. chemwhat.compsu.edu

Table 2: Examples of Validated Analytical Methods for Ceftaroline Fosamil Analysis This interactive table summarizes parameters from published stability-indicating methods used for the analysis of Ceftaroline Fosamil and its impurities.

| Method | Column | Mobile Phase | Flow Rate | Detection | Retention Time (Ceftaroline Fosamil) | Reference |

| UPLC-MS/MS | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Acetonitrile (B52724) and 0.1% Formic Acid (70:30 v/v) | 0.35 mL/min | MS/MS (m/z 685.30 → 208.10) | 0.91 min | japsonline.comjapsonline.com |

| RP-HPLC | X-Bridge shield RP C18 (100mm x 4.6mm, 5μ) | Acetonitrile and Ammonium (B1175870) Dihydrogen Ortho Phosphate Buffer (10:90) | 1.0 mL/min | PDA at 242.6 nm | 4.312 min | researchgate.netpsu.edu |

| RP-HPLC | C-18 X-terra (250 mm × 4.6 mm, 5 μm) | Buffer:Acetonitrile:Methanol (40:30:30) | 1.0 mL/min | UV at 242 nm | Not Specified | researchgate.net |

Compliance with International Conference on Harmonisation (ICH) Guidelines on Impurities

The entire framework for controlling impurities in Ceftaroline Fosamil, including Impurity 8, is governed by guidelines from the International Conference on Harmonisation (ICH). The most relevant guidelines are ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products).

These guidelines provide a framework for:

Reporting: Setting a threshold above which impurities must be reported in regulatory submissions.

Identification: Establishing a threshold above which the chemical structure of an impurity must be determined.

Qualification: Defining the threshold at which an impurity's safety must be established through toxicological studies. tga.gov.aueuropa.eu

All aspects of impurity control for Ceftaroline Fosamil, from the validation of analytical methods to the setting of specifications, are performed in accordance with these ICH guidelines. japsonline.comjapsonline.compsu.eduresearchgate.net This ensures a harmonized and scientifically sound approach to impurity management, which is recognized by major global regulatory agencies like the FDA and EMA. fda.goveuropa.eu Compliance with these guidelines demonstrates a manufacturer's commitment to producing a high-quality, safe, and effective medication.

Impact of Ceftaroline Fosamil Impurity 8 on Drug Substance Quality and Stability

Assessment of Chemical Purity and Degradation in Relation to Impurity 8

The chemical purity of Ceftaroline (B109729) Fosamil is intrinsically linked to the presence and levels of its impurities. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Australian Therapeutic Goods Administration (TGA) have confirmed that related impurities in Ceftaroline Fosamil are chemically characterized and controlled by specifications outlined in the Drug Master File (DMF) and New Drug Application (NDA) . The TGA's assessment report notes that nine specific impurities are controlled within the drug substance specifications .

Forced degradation studies are essential for identifying potential degradation products, such as Impurity 8, that may form under various stress conditions. Such studies have been performed on Ceftaroline Fosamil under acidic, basic, oxidative, photolytic, and thermal stress . One study revealed that the drug is particularly sensitive to photodegradation and thermolysis, leading to the formation of multiple unknown degradation products . Using a high-performance liquid chromatography (HPLC) method, researchers detected eight unknown signals in solutions of Ceftaroline Fosamil subjected to photolytic and thermal stress . It is plausible that Impurity 8 is one of these observed degradants. These studies are crucial for developing stability-indicating analytical methods capable of separating and quantifying impurities, thereby ensuring the purity of the drug substance .

The table below summarizes the conditions under which degradation products of Ceftaroline Fosamil, potentially including Impurity 8, have been observed to form.

| Stress Condition | Sensitivity of Ceftaroline Fosamil | Outcome | Reference |

| Photolytic | High sensitivity | Formation of multiple degradation products, including eight unknown signals detected by LC-MS/MS. | |

| Thermal | High sensitivity | Formation of multiple degradation products, including eight unknown signals detected by LC-MS/MS. | |

| Acidic | Less sensitive | Minor degradation observed. | |

| Basic | Less sensitive | Minor degradation observed. | |

| Oxidative | Less sensitive | Minor degradation observed. |

Stability Profile Considerations of Ceftaroline Fosamil in the Presence of Impurity 8

The stability of Ceftaroline Fosamil is a key quality attribute, and the presence of impurities can significantly affect its profile. Impurity 8, as a potential degradation product, would be a key indicator of the drug substance's stability over time. Stability studies submitted for regulatory approval support a shelf life of 24 months for Ceftaroline Fosamil when stored under refrigerated conditions . These studies involve monitoring the levels of specified and unspecified impurities at various time points to ensure they remain within acceptable limits.

The formation of degradation products like Impurity 8 is a critical consideration. Studies investigating the stability of Ceftaroline Fosamil in different solutions and under various temperatures have identified several degradation pathways . For instance, significant degradation (approximately 65% decay) was observed when the drug was diluted in a 5% glucose solution under clinical use conditions . Mass spectrometry analysis in these studies helped propose structures for various degradation products based on their mass-to-charge ratios (m/z 303, 337, 442, 483, and 543), illustrating the chemical transformations the parent molecule can undergo . The presence of Impurity 8 would be monitored as part of the total degradation product profile, and its increase over time would signal the degradation of the active pharmaceutical ingredient (API).

Analysis of Intra-Lot and Inter-Lot Variability of Impurity Levels in Ceftaroline Fosamil Batches

Controlling the variability of impurity levels between different batches (inter-lot) and within a single batch (intra-lot) is fundamental to ensuring consistent product quality. Regulatory submissions for Ceftaroline Fosamil include data from multiple drug substance batches to establish impurity profiles and set appropriate specifications . The FDA's chemistry review confirms that impurity levels are a controlled quality issue and that information from the manufacturer regarding these controls was found to be acceptable .

Future Research Directions in Ceftaroline Fosamil Impurity Management

Development of Enhanced Green Chemistry Approaches for Impurity Reduction

The synthesis of Ceftaroline (B109729) Fosamil involves multiple chemical steps where process-related impurities can be introduced. Green chemistry principles offer a promising avenue for minimizing the environmental impact of production and enhancing the purity of the final active pharmaceutical ingredient (API).

Future research in this area will likely focus on:

Atom Economy: Redesigning synthetic pathways to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste and potential by-products that could be impurities.

Use of Safer Solvents and Reagents: Investigating the use of more benign solvents and reagents to replace hazardous ones commonly used in cephalosporin (B10832234) synthesis, such as chlorinated solvents.

Catalytic Reactions: Employing highly selective catalysts to improve reaction yields and reduce the formation of side products. This could include enzymatic catalysis, which offers high specificity under mild reaction conditions.

Energy Efficiency: Developing synthetic routes that can be performed at ambient temperature and pressure to reduce energy consumption and the potential for thermally induced degradation products.

Table 1: Green Chemistry Approaches for Impurity Reduction in Ceftaroline Fosamil Synthesis

| Green Chemistry Principle | Application in Ceftaroline Fosamil Synthesis | Potential Impact on Impurity Profile |

|---|---|---|

| Prevention | Designing synthetic routes that inherently avoid the formation of by-products. | Reduction of process-related impurities. |

| Atom Economy | Optimizing reactions to incorporate a higher percentage of starting materials into the final product. | Minimization of waste and potential impurities. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. | Elimination of impurities derived from hazardous chemicals. |

| Designing Safer Chemicals | Modifying the synthetic process to avoid the generation of toxic impurities. | Improved safety profile of the drug substance. |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents in place of organic solvents. | Reduction of residual solvent impurities. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Decrease in thermally induced degradation impurities. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. | Potential for a more sustainable process with a different impurity profile. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. | Fewer opportunities for impurity formation. |

| Catalysis | Employing selective catalysts to improve reaction efficiency and reduce by-products. | Higher purity of intermediates and the final API. |

| Design for Degradation | Not directly applicable to impurity reduction during synthesis, but important for the environmental fate of the drug. | N/A |

| Real-time analysis for Pollution Prevention | Implementing in-process controls to monitor and control impurity formation in real-time. | Proactive prevention of impurity excursions. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents and uncontrolled reactions. | Improved process safety and control over impurity formation. |

Advanced Computational and In Silico Prediction Models for Impurity Formation

The ability to predict the formation of impurities before they are generated in the laboratory can significantly accelerate drug development and improve process understanding. In silico, or computational, models are powerful tools for this purpose.

Future research directions include:

Quantum Mechanics (QM) and Density Functional Theory (DFT) Modeling: Using these high-level computational methods to model reaction mechanisms and predict the likelihood of different side reactions that could lead to impurity formation.

Machine Learning and Artificial Intelligence (AI): Developing AI-powered models that can learn from existing data on cephalosporin chemistry to predict potential impurities in new synthetic routes or under different reaction conditions.

Forced Degradation Simulation: Creating computational models that can simulate the degradation of Ceftaroline Fosamil under various stress conditions (e.g., acid, base, oxidation, light, heat) to predict the structure of potential degradation products. This can guide the development of stability-indicating analytical methods.

Innovative Analytical Technologies for Ultra-Trace Impurity Detection

As regulatory expectations for impurity control become more stringent, there is a growing need for analytical techniques that can detect and quantify impurities at very low levels.

Promising areas for future research are:

Advanced Mass Spectrometry (MS) Techniques: The use of high-resolution mass spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) analyzers, coupled with liquid chromatography (LC) can provide highly sensitive and specific detection of trace-level impurities.

Two-Dimensional Liquid Chromatography (2D-LC): This technique enhances peak capacity and resolution, allowing for the separation of co-eluting impurities that may be missed by conventional one-dimensional LC methods.

Hyphenated Techniques: The coupling of multiple analytical techniques, such as LC-MS-NMR (Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance), can provide comprehensive structural information for the unambiguous identification of unknown impurities.

Process Analytical Technology (PAT): The implementation of real-time analytical monitoring in the manufacturing process can provide continuous assurance of quality and allow for immediate corrective actions to prevent the formation of impurities.

Standardization of Impurity Characterization and Reporting Methodologies

Harmonization of how impurities are characterized and reported is essential for ensuring consistency and facilitating regulatory review across different manufacturers and regions.

Future efforts in this area should focus on:

Development of Certified Reference Standards: Creating a comprehensive library of certified reference standards for known and potential impurities of Ceftaroline Fosamil. This would enable more accurate quantification and identification across different laboratories.

Standardized Reporting Thresholds: Further refining and harmonizing the reporting, identification, and qualification thresholds for impurities in line with international guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Data Sharing and Collaboration: Encouraging pre-competitive collaboration among pharmaceutical companies to share data on impurity identification and control strategies. This could lead to the development of best practices for the entire industry.

Lifecycle Management of Impurity Control: Establishing a framework for the continuous monitoring and updating of impurity control strategies throughout the lifecycle of the drug product, from development to post-approval changes.

Q & A

Q. What are the key physicochemical properties of Ceftaroline Fosamil Impurity 8, and how are they validated in analytical workflows?

this compound (CAS 1286218-70-9) has a molecular formula of C₂₂H₂₂N₈O₆S₄ and a molecular weight of 622.73 . Validation of its identity requires chromatographic methods (e.g., HPLC) coupled with mass spectrometry (MS) to confirm molecular mass and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is critical for structural confirmation. Purity assessment should follow ICH guidelines, utilizing techniques like UV spectroscopy for quantification and TGA/KF for moisture analysis .

Q. How is this compound synthesized, and what are common sources of variability in its production?

The impurity likely arises during the synthesis of Ceftaroline Fosamil via incomplete esterification or side reactions involving thiazole-thiol intermediates . Variability can stem from reaction conditions (e.g., temperature, pH) or residual catalysts. Process optimization should include kinetic studies to minimize byproduct formation and real-time monitoring using in-situ FTIR or Raman spectroscopy .

Q. What analytical methods are recommended for detecting and quantifying this compound in drug formulations?

Reverse-phase HPLC with a C18 column and UV detection at 254 nm is standard. Method validation must include specificity (via forced degradation studies), linearity (1–120% of target concentration), precision (RSD <2%), and accuracy (recovery 98–102%). MS detection enhances sensitivity for trace analysis (<0.1% w/w) .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiling data for this compound across different laboratories?

Discrepancies often arise from differences in column chemistry, mobile phase pH, or calibration standards. Harmonization requires inter-laboratory studies using shared reference materials (e.g., USP-grade standards) and standardized protocols per ICH Q2(R1). Statistical tools like ANOVA can identify systematic biases .

Q. What experimental strategies are effective in elucidating the degradation pathways of this compound under stress conditions?

Accelerated stability studies (40°C/75% RH, 6 months) combined with LC-MS/MS can identify degradation products. Oxidative degradation (H₂O₂ exposure) may form sulfoxide derivatives, while hydrolytic conditions (acid/alkali) could cleave the β-lactam ring. Isotopic labeling (e.g., ¹³C) aids in tracking reaction mechanisms .

Q. How does the presence of this compound impact the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the parent drug?

Preclinical studies in animal models (e.g., murine infection models) are essential. PK parameters (Cₘₐₓ, AUC) should be compared between pure Ceftaroline Fosamil and formulations spiked with Impurity 8 (0.1–1% w/w). PD endpoints include MIC shifts against Staphylococcus aureus to assess potency loss .

Q. What methodologies validate the absence of genotoxic or cytotoxic risks associated with this compound?

Follow ICH S2 guidelines:

- Ames test : Assess mutagenicity in Salmonella strains TA98/TA100.

- Micronucleus assay : Evaluate chromosomal damage in human lymphocytes.

- HepG2 cytotoxicity assay : Measure IC₅₀ values via MTT assay .

Methodological Guidance

- For structural elucidation : Combine 2D NMR (COSY, HSQC) with high-resolution MS to resolve complex stereochemistry .

- For clinical correlation : Use pharmacometric modeling to link impurity levels to clinical outcomes in retrospective studies .

- For regulatory compliance : Align impurity thresholds with EMA/FDA guidelines (≤0.5% for unidentified impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.